molecular formula C10H14N2O2 B1467563 1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one CAS No. 1340570-33-3

1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one

Cat. No. B1467563
CAS RN: 1340570-33-3
M. Wt: 194.23 g/mol
InChI Key: YXMZCSWXWAGZJH-UHFFFAOYSA-N
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Description

1-(1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one, also known as THF-methylpyrazole, is a heterocyclic compound with a pyrazole ring structure. It is a versatile organic molecule that has been used in a variety of applications, from pharmaceuticals to industrial chemistry. THF-methylpyrazole has a wide range of properties, making it an ideal candidate for many different types of research.

Mechanism of Action

1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole is an organometallic compound, meaning that it contains both organic and metallic components. The metallic component of the molecule is a pyrazole ring, which is a five-membered ring composed of three carbon atoms and two nitrogen atoms. The organic component of the molecule is the tetrahydrofuran (THF) moiety, which is a cyclic ether composed of four carbon atoms. The pyrazole ring acts as a Lewis acid, while the THF moiety acts as a Lewis base. The combination of these two components allows 1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole to act as a bifunctional ligand, which can bind to metal ions and form strong complexes.
Biochemical and Physiological Effects
1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, which have been demonstrated in both in vitro and in vivo studies. Additionally, 1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole has been shown to have anti-fungal and anti-bacterial activity, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is very stable, making it an ideal candidate for many different types of research. Additionally, it has a wide range of biochemical and physiological effects, making it a versatile tool for researchers. However, there are some limitations to its use in laboratory experiments. It is a relatively large molecule, making it difficult to synthesize in large quantities. Additionally, its bifunctional nature can make it difficult to control the precise effects of the molecule in a laboratory setting.

Future Directions

There are a number of potential future directions for research involving 1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole. It could be used as a tool for the synthesis of new pharmaceuticals or agrochemicals. Additionally, it could be used to develop new metal-organic frameworks for use in materials science. It could also be used to further explore its biochemical and physiological effects, such as its antioxidant, anti-inflammatory, and anti-cancer properties. Finally, it could be used to develop new methods for synthesizing and controlling the effects of 1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole in a laboratory setting.

Scientific Research Applications

1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of metal-organic frameworks, which are widely used in materials science.

properties

IUPAC Name

1-[1-(oxolan-3-ylmethyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(13)10-4-11-12(6-10)5-9-2-3-14-7-9/h4,6,9H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMZCSWXWAGZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)CC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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